molecular formula C17H20N2O5S B13877080 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid

2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid

Cat. No.: B13877080
M. Wt: 364.4 g/mol
InChI Key: YXSQKXRRPRVBNR-UHFFFAOYSA-N
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Description

2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a benzylsulfonylamino group, a pyridinyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonylamino group may play a key role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Benzylsulfonylamino)-2-oxo-6-methylpyridin-1-yl]acetic acid
  • 2-[3-(Benzylsulfonylamino)-2-oxo-6-ethylpyridin-1-yl]acetic acid

Uniqueness

2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is unique due to its specific structural features, such as the propyl group on the pyridinyl ring. This structural variation can influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid

InChI

InChI=1S/C17H20N2O5S/c1-2-6-14-9-10-15(17(22)19(14)11-16(20)21)18-25(23,24)12-13-7-4-3-5-8-13/h3-5,7-10,18H,2,6,11-12H2,1H3,(H,20,21)

InChI Key

YXSQKXRRPRVBNR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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